4-Amino-8-bromo-2-methylquinoline CAS number and properties
4-Amino-8-bromo-2-methylquinoline CAS number and properties
An In-Depth Technical Guide to 4-Amino-8-bromo-2-methylquinoline
Introduction
4-Amino-8-bromo-2-methylquinoline is a substituted quinoline derivative that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1][2] The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs.[3] The specific functionalization of this compound—an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position—provides multiple reactive handles for further chemical modification. This guide offers a comprehensive overview of its properties, synthetic utility, and potential applications for researchers in drug discovery and materials science.
Core Chemical Identity and Properties
The fundamental identity of a chemical compound is established by its CAS number and its intrinsic physical and chemical properties. These data points are critical for sourcing, handling, and characterizing the molecule in a research setting.
Chemical Structure:
A simplified representation of 4-Amino-8-bromo-2-methylquinoline.
Table 1: Core Properties of 4-Amino-8-bromo-2-methylquinoline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 288151-51-9 | [1][4][5][6] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][4][6] |
| Molecular Weight | 237.10 g/mol | [1][4][6] |
| Appearance | Solid | |
| MDL Number | MFCD08669717 | [1][6] |
| InChI Key | VXQZWWFUQGSMAV-UHFFFAOYSA-N |
| SMILES | Cc1cc(N)c2cccc(Br)c2n1 | |
Synthesis and Reactivity
While specific, detailed protocols for the synthesis of 4-Amino-8-bromo-2-methylquinoline are not extensively published in readily available literature, its structure suggests assembly through established heterocyclic chemistry methodologies. The synthesis of the quinoline core often involves classic reactions like the Skraup or Friedländer synthesis.[3] For this particular substitution pattern, a plausible route would involve the cyclization of a suitably substituted aniline, such as 2-bromoaniline, with a compound like crotonaldehyde.[7]
The true value of this molecule lies in its reactivity, which is dictated by its distinct functional groups. The presence of both an amino group and a bromine atom on the quinoline scaffold makes it a bifunctional intermediate, enabling sequential and site-selective modifications.
Key Reactive Sites:
-
8-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and cyano groups, through reactions such as:
-
Suzuki Coupling (with boronic acids)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (to introduce new N-based groups)
-
Cyanation reactions[8]
-
-
4-Amino Group: The amino group is a potent nucleophile and can undergo a range of transformations, including:
-
Acylation to form amides
-
Alkylation to form secondary or tertiary amines
-
Diazotization to form a diazonium salt, which can be further converted to other functional groups.
-
This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8] For example, the core can be elaborated at the 8-position via a Suzuki coupling, followed by modification of the 4-amino group to generate a library of diverse compounds.
Synthetic utility of 4-Amino-8-bromo-2-methylquinoline.
Applications in Research and Development
The primary application of 4-Amino-8-bromo-2-methylquinoline is as an intermediate or building block for the synthesis of more complex molecules.[1] Its utility spans several high-value research areas.
-
Pharmaceuticals and Agrochemicals: It serves as a key starting material for preparing bioactive molecules.[1] The quinoline core is particularly relevant in the development of antimalarial and anticancer agents.[1] A notable example from the literature involves the use of a similar N-benzyl-8-bromo-2-methylquinoline scaffold which was converted to a nitrile and subsequently elaborated into potent inhibitors of the NAD-hydrolyzing enzyme CD38, a target for metabolic diseases and cancer.[8]
-
Materials Science: The inherent photophysical properties of the quinoline backbone make its derivatives candidates for materials science applications.[1] They show potential in the design of fluorescent probes and optoelectronic materials, where the electronic properties can be fine-tuned through substitution at the bromo and amino positions.[1][2]
-
Coordination Chemistry: The nitrogen atoms within the quinoline ring system and the exocyclic amino group can act as ligands, coordinating with metal ions. This makes the compound and its derivatives useful in the development of metal-catalyzed reactions and sensor technology.[1][2]
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical reagent. Based on available safety data, 4-Amino-8-bromo-2-methylquinoline is classified as an acute toxin and can cause serious eye damage.
Table 2: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | H301 | Toxic if swallowed. |
| H318 | Causes serious eye damage. | |
| Precautionary Codes | P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Recommended storage temperature is 2-8°C, and it should be kept away from light.[1]
-
First Aid:
-
If Swallowed: Immediately call a poison control center or doctor.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes. Seek immediate medical attention.
-
In Case of Skin Contact: Wash off with plenty of water.[9]
-
Conclusion
4-Amino-8-bromo-2-methylquinoline (CAS No. 288151-51-9) is a strategically functionalized heterocyclic compound with significant potential for chemical innovation. Its dual reactive sites—the 8-bromo position amenable to cross-coupling and the 4-amino group available for nucleophilic reactions—make it an ideal scaffold for building molecular diversity. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel molecules with tailored biological and physical properties. Adherence to strict safety protocols is essential when handling this toxic and corrosive substance.
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PubMed Central, NIH. 8-Bromo-2-methylquinoline. [Link]
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PubChem, NIH. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. [Link]
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PubChem, NIH. 4-Aminoquinoline | C9H8N2 | CID 68476. [Link]
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ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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ResearchGate. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
-
PubMed. 8-Bromo-2-methyl-quinoline. [Link]
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